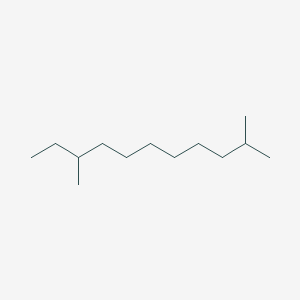

2,9-Dimethylundecane

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

17301-26-7 |

|---|---|

Fórmula molecular |

C13H28 |

Peso molecular |

184.36 g/mol |

Nombre IUPAC |

2,9-dimethylundecane |

InChI |

InChI=1S/C13H28/c1-5-13(4)11-9-7-6-8-10-12(2)3/h12-13H,5-11H2,1-4H3 |

Clave InChI |

XDLHYYXVEXQVGL-UHFFFAOYSA-N |

SMILES |

CCC(C)CCCCCCC(C)C |

SMILES canónico |

CCC(C)CCCCCCC(C)C |

Origen del producto |

United States |

Occurrence and Biogenic Production of 2,9 Dimethylundecane

Natural Environmental Distribution and Ecological Contexts

The distribution of 2,9-Dimethylundecane spans diverse ecosystems, highlighting its role as a metabolic byproduct in several biological domains. It is produced through the metabolic pathways of both microorganisms and plants.

Microorganisms, including fungi and bacteria, are significant producers of a wide array of volatile organic compounds, with this compound being one such metabolite. These compounds are products of various metabolic pathways and are involved in processes like inter-species competition and communication. frontiersin.org

The fungus Trichoderma harzianum, known for its role as a biocontrol agent against plant pathogens, produces a complex mixture of volatile secondary metabolites. In a detailed analysis of compounds from the liquid culture of T. harzianum strain FA1132, this compound was identified as one of over 278 fungal metabolites. frontiersin.orgThe detection was performed using gas chromatography-mass spectrometry (GC-MS), which confirmed the presence of this compound, albeit as a minor constituent. frontiersin.org

Table 1: Identification of this compound in Trichoderma harzianum Culture This interactive table summarizes the findings from the GC-MS analysis of volatile compounds from T. harzianum liquid cultures.

| Compound Name | Molecular Formula | Relative Percentage (%) | Analytical Method | Source |

|---|---|---|---|---|

| This compound | C13H28 | 0.07 | GC-MS | frontiersin.org |

Bacteria are known to produce a vast range of volatile organic compounds that contribute to the bioactive potential of these microorganisms. nih.govmdpi.comWhile the specific production of this compound by isolated bacterial cultures is not extensively documented in the provided context, related dimethylated alkanes have been identified. For instance, 3,6-dimethylundecane (B99083) has been found in the headspace of gut bacteria from the Island Fly (Dirioxa pornia). mq.edu.auMore directly, studies on human health have identified this compound in exhaled breath, where its presence is linked to the complex interactions within the human microbiome, particularly during respiratory viral infections which alter metabolic states. frontiersin.org

Plants emit a wide array of VOCs that play crucial roles in their defense mechanisms, particularly in response to environmental stressors like herbivory. mdpi.comresearchgate.netnih.govThese emissions can act as repellents for herbivores or attractants for the natural enemies of those herbivores. mdpi.comaloki.hu

In rice (Oryza sativa) ecosystems, herbivore feeding triggers the release of a complex blend of herbivore-induced plant volatiles (HIPVs). mdpi.comaloki.huThese chemical signals are integral to the plant's indirect defense strategy. researchgate.netAnalysis of the volatile profiles from herbivore-infested rice plants has revealed the presence of numerous alkanes and other compounds. While a variety of dimethylated alkanes like 2,4-Dimethylundecane and 2,10-Dimethylundecane have been identified in these volatile blends, the specific isomer this compound has not been reported as a prominent compound in this specific context. aloki.huThe composition of these HIPVs can vary based on the plant's growth stage and the specific herbivore involved. aloki.hu

The chemical composition of plant extracts often includes a variety of volatile organic compounds.

Annona muricata : The leaves of Annona muricata (soursop) are used in traditional medicine and contain numerous bioactive compounds. researchgate.netmdpi.comGas chromatography-mass spectrometry (GC-MS) analysis of an ethyl acetate (B1210297) leaf extract of A. muricata identified 22 different volatile compounds. researchgate.netresearchgate.netAmong these was the related isomer 2,8-dimethylundecane (B100167), which was present at a relative percentage of 8.79%. researchgate.netresearchgate.netHowever, this compound was not identified in this particular analysis. researchgate.netresearchgate.net

Viscum album : Viscum album (mistletoe) is another plant with a history of use in traditional remedies. researchgate.netStudies on its chemical makeup have focused on various components, including non-polar compounds and phenolics from ethanol (B145695) and CO2 extracts. mdpi.commdpi.comDespite the identification of over 150 different volatile compounds in some analyses of V. album macerates, this compound has not been reported as a constituent in the available research. mdpi.comresearchgate.net

Animal Metabolic Byproducts and Exhalations

Mammalian Respiratory Metabolomics (e.g., Exhaled Breath Volatile Organic Compounds)

This compound has been identified as a volatile organic compound (VOC) in the exhaled breath of mammals. The analysis of these VOCs, a field known as metabolomics, provides a non-invasive window into the physiological processes occurring within the body. nih.govusda.gov Endogenously produced VOCs can diffuse from their point of origin into the bloodstream, exchange into the air in the lungs, and then be detected in exhaled breath. nih.gov

Research has detected this compound, along with other long-chain alkanes, in human breath in various studies. For instance, it was identified in a study discriminating between asthmatic and non-asthmatic individuals. nih.gov Another study noted its presence when analyzing VOCs in the breath of patients with Chronic Obstructive Pulmonary Disease (COPD) during viral exacerbations. nih.gov Specifically, 2,8-dimethylundecane, a closely related isomer, was associated with oxidative stress induced by viral infections. researchgate.net The compound has also been listed among the VOCs reported in the exhaled breath associated with COVID-19. nih.gov

Potential as a Physiological Biomarker

The presence and concentration of specific VOCs like this compound can serve as chemical indicators, or biomarkers, for certain health and disease states. usda.gov The unique metabolic profiles of diseased individuals can be compared to those of healthy individuals to identify these potential biomarkers. usda.gov

This compound has been investigated as part of a panel of VOC biomarkers for several conditions:

Asthma: In a study aimed at distinguishing between different patient groups, 2,8-dimethylundecane (an isomer) was part of a 9-VOC panel that could differentiate asthmatic from non-asthmatic individuals with high accuracy. nih.gov A similar compound, 3,9-dimethylundecane, was also found to be altered in children with wheezing or asthma compared to healthy controls. researchgate.netrsc.org

Viral Infections: Increased levels of long-chain alkanes, including this compound, have been observed in the breath of individuals with viral infections, such as those causing COPD exacerbations and COVID-19, suggesting a potential role as a biomarker for viral-induced oxidative stress. nih.govnih.gov

Pneumonia: A patent for diagnosing pneumonia lists a "diemthylundecane isomer" as one of the potential VOC biomarkers. google.com

Interactive Data Table: this compound in Respiratory Research

| Condition Studied | Compound Mentioned | Key Finding | Reference |

| Asthma | 2,8-Dimethylundecane | Part of a 9-VOC panel distinguishing asthmatic from non-asthmatic subjects. | nih.gov |

| Wheezing/Asthma (Pediatric) | 3,9-Dimethylundecane | Altered levels observed in wheezing or asthmatic children. | researchgate.netrsc.org |

| Viral Exacerbations in COPD | This compound | Levels of long-chain alkanes increased in virus-infected subjects. | nih.gov |

| COVID-19 | 2,8-Dimethyl-undecane | Listed as a VOC biomarker associated with SARS-CoV-2 infection. | nih.gov |

| Pneumonia | Diemthylundecane isomer | Included in a selection of VOC biomarkers for diagnosing pneumonia. | google.com |

Geochemical Formations and Petrochemical Associations

Presence in Crude Oil and Refinery Streams

This compound is a naturally occurring hydrocarbon component of petroleum. lessonotes.com Crude oil is a complex mixture of hydrocarbons, and its composition can vary. lessonotes.com Distillation is the initial refining process where crude oil is heated and separated into different components or fractions. lessonotes.com

The compound has been identified in analyses of various petroleum products:

It is a constituent of kerosene (B1165875), a petroleum distillate fraction obtained between 150 and 300 °C, which is primarily composed of C10 to C16 hydrocarbons. mdpi.com

It has been specifically identified in the maltene fraction of bitumen from Ondo State, Nigeria, where it was found alongside other branched alkanes. studylib.net

It is also listed as a component in diesel fuel. brunel.ac.uk

Formation during Biomass Thermochemical Conversion (e.g., Bio-oil)

Thermochemical conversion is a process used to convert biomass into bio-oil, a potential substitute for petroleum. osti.gov This process, which includes methods like hydrothermal liquefaction, decomposes wet biomass into liquid fuels. qut.edu.au The resulting bio-oil contains a variety of chemical compounds.

This compound has been identified as a product in the conversion of specific types of biomass. For example, the butenolysis of alkenones derived from microalgae can generate a range of products that include this compound. mdpi.comresearchgate.net The chemical composition of the bio-oil can vary depending on the biomass feedstock, potentially allowing for the selection of specific biomass types to yield higher concentrations of desired compounds. osti.gov

Interactive Data Table: this compound in Geochemical and Biofuel Contexts

| Source/Process | Context | Key Finding | Reference |

| Crude Oil / Bitumen | Geochemical Formation | Identified as a component in the maltene fraction of bitumen. | studylib.net |

| Kerosene / Diesel | Petrochemical Refining | A constituent of kerosene and diesel fuel fractions. | mdpi.combrunel.ac.uk |

| Biomass Conversion | Bio-oil Production | Formed during the butenolysis of microalgal alkenones. | mdpi.comresearchgate.net |

Anthropogenic Sources and Environmental Release

The primary anthropogenic, or human-caused, sources of this compound are linked to its presence in fossil fuels. The combustion of fuels is a major pathway for the release of various hydrocarbons into the atmosphere. scielo.brepa.gov While specific data on the environmental release of this compound is not extensively detailed, its presence in widely used fuels like diesel implies its release through vehicle emissions and industrial boilers. brunel.ac.ukepa.gov

Petrochemicals, derived from petroleum, are used to produce a vast array of materials, and their production and use contribute to the environmental presence of their constituent compounds. lessonotes.com The compound is also a component of bio-oils produced from biomass, which are being developed as an alternative fuel source. mdpi.comosti.gov Therefore, the production and combustion of these bio-oils could also be considered a potential anthropogenic source. mdpi.comoup.com

Emissions from Consumer and Industrial Products (e.g., Air Fresheners, Lubricants)

Scientific analyses have confirmed the emission of this compound from common consumer items. A study investigating the volatile chemical emissions from 12 different car air fresheners identified this compound as one of the emitted VOCs nespurban.edu.au. These emissions from products used within enclosed spaces, such as vehicles and homes, contribute to indoor air contamination nespurban.edu.au.

In an industrial context, isomers of dimethylundecane are associated with lubricants and plastic materials. For example, 3-methyl-undecane has been identified as a lubricant in analyses of polypropylene (B1209903) and polyethylene (B3416737) packaging scispace.com. Furthermore, "dimethyl undecane" was listed in an EPA emission analysis speciation for heavy hydrocarbons from diesel engines, pointing to its connection with fuels or lubricants nrel.gov. The analysis of air samples related to simulated aircraft engine conditions also detected the isomer 2,6-dimethylundecane (B108280) bts.gov.

Presence in Wastewater and Industrial Effluents (e.g., Hydraulic Fracturing Produced Water)

While produced water from hydraulic fracturing is known to contain a complex mixture of organic and inorganic compounds, specific identification of this compound in these fluids is not prominently documented in the provided research americangeosciences.orgthermofisher.comhilarispublisher.com. However, isomers of this compound have been detected in other types of industrial wastewater. For instance, 2,7-dimethyl-undecane has been noted in the context of industrial wastewater recycling efforts scispace.com. Additionally, a screening of industrial effluents detected 2,6-dimethyl undecane (B72203) ualberta.ca. These findings suggest that dimethylundecanes can be released into the environment via industrial wastewater streams.

Atmospheric Presence as an Airborne Contaminant

This compound has been directly measured as an airborne contaminant in ambient air. A study documenting the effectiveness of a desiccant system in removing airborne contaminants from a building identified this compound in the ambient air entering the system ornl.govsemcohvac.com. This demonstrates its presence in the air outside of a direct industrial or product-use setting.

Further supporting its role as an atmospheric contaminant, related isomers have been found in various air quality assessments. A toxicological evaluation of air samples from simulated aircraft environments reported the presence of 2,6-dimethylundecane bts.gov. A human health risk characterization in Corrales, New Mexico, also detected the isomer 2,8-Dimethylundecane in air samples oregonlive.com.

Data Tables

Table 1: Emission of this compound from Consumer Products

| Product Type | Compound Detected | Research Context |

|---|

Table 2: Detection of Dimethylundecane Isomers as Airborne Contaminants

| Isomer | Location/Context of Detection |

|---|---|

| This compound | Ambient air entering a building's ventilation system ornl.govsemcohvac.com |

| 2,6-Dimethylundecane | Air samples from simulated aircraft engine contamination bts.gov |

Environmental Dynamics and Biogeochemical Cycling of 2,9 Dimethylundecane

Environmental Partitioning and Transport Phenomena

The environmental distribution of 2,9-Dimethylundecane is governed by its physicochemical properties, which dictate its partitioning between air, water, soil, and other environmental compartments.

Air-Water Exchange Dynamics

The tendency of a chemical to partition between air and water is described by its Henry's Law constant. For this compound, the estimated Henry's Law constant is 2.87E+00 atm-m³/mole. This high value indicates a strong tendency for the compound to volatilize from water into the atmosphere. thegoodscentscompany.com The vapor pressure is estimated at 0.145 mmHg at 25°C, further supporting its volatile nature. thegoodscentscompany.com This volatility is a key factor in its transport, suggesting that when released into aquatic environments, a significant portion will likely escape into the air, where it can be transported over distances. copernicus.orgwikipedia.org

Soil-Water Sorption and Mobility

Once in the terrestrial environment, the mobility of this compound is largely controlled by its interaction with soil and sediment. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of this interaction. The estimated Koc for this compound is 5.133 x 10^5 L/kg. thegoodscentscompany.com This high Koc value signifies a strong tendency to adsorb to organic matter in soil and sediment. greenpeace.to Consequently, this compound is expected to have low mobility in soil, with a reduced potential for leaching into groundwater. Its transport in terrestrial systems is more likely to occur through the movement of contaminated soil particles.

Physicochemical Properties and Partitioning Coefficients for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C13H28 | nist.govchemspider.com |

| Molecular Weight | 184.37 g/mol | thegoodscentscompany.com |

| Boiling Point | 223-224 °C | thegoodscentscompany.com |

| Vapor Pressure | 0.145 mmHg @ 25 °C (est.) | thegoodscentscompany.com |

| Henry's Law Constant | 2.87E+00 atm-m³/mole (est.) | thegoodscentscompany.com |

| Log Koc (Soil Adsorption Coefficient) | 5.710 (est.) | thegoodscentscompany.com |

| Water Solubility | 0.03667 mg/L @ 25 °C (est.) | thegoodscentscompany.com |

Adsorption onto Environmental Matrices (e.g., Molecular Sieves)

Materials with high adsorption capacities, such as molecular sieves, can be used to remove hydrocarbons like this compound from contaminated environments. Molecular sieves are crystalline aluminosilicates (zeolites) with a highly porous structure, allowing them to selectively adsorb molecules based on size and polarity. heycarbons.comsigmaaldrich.com In studies on soil remediation, molecular sieves have been shown to be effective in the cleanup of diesel-contaminated soil. bibliotekanauki.pl They work by adsorbing petroleum hydrocarbons, thereby reducing their bioavailability and facilitating their degradation. bibliotekanauki.pl The effectiveness of molecular sieves is dependent on the pore size and the nature of the contaminant. sigmaaldrich.comaston.ac.uk For branched alkanes like this compound, molecular sieves with appropriate pore diameters can trap these molecules, aiding in the remediation of contaminated soil and water. bibliotekanauki.plbrunel.ac.uk

Microbial Biodegradation Pathways and Kinetics

Biodegradation is a primary mechanism for the natural attenuation of this compound in the environment. Various microorganisms have evolved the metabolic capability to use hydrocarbons as a source of carbon and energy.

Degradation in Aquatic Systems (e.g., Seawater)

In marine environments, several bacterial genera are known to degrade hydrocarbons. boem.govmdpi.com While specific studies on the biodegradation of this compound in seawater are limited, research on oily wastewater treatment has demonstrated its degradation. In one study using a microbial fuel cell, Pseudomonas citronellolis was able to degrade 2,9-dimethyl undecane (B72203), achieving a 50.3% reduction over the course of the experiment. nih.gov This indicates that specific bacterial strains possess the enzymatic machinery to break down this branched alkane. The biodegradation of crude oil components in seawater is influenced by various factors, including temperature, nutrient availability, and the microbial community present. boem.govgopha.org Genera such as Rhodococcus and Pseudomonas have been identified as potent hydrocarbon degraders in marine ecosystems. mdpi.com

Bioremediation in Contaminated Terrestrial Environments (e.g., Oily Sludge, Diesel-Contaminated Soil)

Microbial Degradation of this compound and Related Hydrocarbons

| Environment | Microorganism/Consortium | Compound | Degradation Efficiency | Reference |

|---|---|---|---|---|

| Oily Wastewater | Pseudomonas citronellolis 620C | This compound | 50.3% removal | nih.gov |

| Oily Sludge | Bacillus sp. SV9 | C12-C30 Alkanes | Effective degradation observed | researchgate.net |

| Diesel-Contaminated Soil | Acinetobacter sp. | Diesel Hydrocarbons | >90% removal with biostimulation | researchgate.net |

| Oily Sludge | Indigenous Microbes (Bio-augmented) | Total Hydrocarbons | 63.7% to 84.5% reduction in six weeks | cranfield.ac.uk |

Identification and Characterization of Microorganisms and Enzyme Systems Involved in Alkane Degradation

While specific research focusing exclusively on the microbial degradation of this compound is limited, extensive studies on closely related branched and medium-chain alkanes provide a strong basis for understanding its biological breakdown. The degradation of alkanes is a widespread capability among various bacteria, fungi, and yeasts. researchgate.net Branched alkanes are generally considered more resistant to microbial attack than their linear counterparts due to steric hindrance, but specialized microorganisms have evolved effective enzymatic machinery to metabolize them. nih.govuomustansiriyah.edu.iq

Bacterial Degradation:

Several bacterial genera are renowned for their ability to degrade a wide range of hydrocarbons, including branched alkanes. Key among them are:

Alcanivorax : Species like Alcanivorax borkumensis are highly efficient degraders of branched alkanes. nih.gov Strains have been shown to activate the expression of specific genes to handle these complex structures. nih.gov

Pseudomonas : Pseudomonas putida GPo1 is a model organism for studying alkane degradation, known to oxidize C5–C12 n-alkanes. frontiersin.org Its enzymatic systems are often used as a reference for alkane metabolism.

Rhodococcus : This genus is known for its metabolic versatility, often possessing multiple alkane hydroxylase genes that allow it to degrade a broad spectrum of alkanes. ethz.ch

Enzyme Systems:

The initial and rate-limiting step in the aerobic degradation of alkanes is the oxidation of the hydrocarbon molecule, catalyzed by enzymes known as alkane hydroxylases (AHs). researchgate.netresearchgate.net For a medium-chain alkane like this compound, the following enzyme systems are most relevant:

Alkane Monooxygenase (AlkB) System : This is the most common and widely studied enzyme system for medium-chain alkanes. researchgate.net It is an integral membrane, non-heme iron enzyme that hydroxylates alkanes at the terminal methyl group. frontiersin.org The system in Pseudomonas putida GPo1 consists of three components: the alkane hydroxylase (AlkB), a rubredoxin (AlkG), and a rubredoxin reductase (AlkT). frontiersin.org

Cytochrome P450 (CYP) Monooxygenases : These enzymes are particularly important for the degradation of more complex alkanes. The CYP153 family includes soluble P450 enzymes that can hydroxylate medium-chain alkanes (C6 to C11) with high selectivity. frontiersin.org Studies on Alcanivorax borkumensis have shown that highly branched alkanes, such as phytane, strongly induce the expression of specific cytochrome P450 genes, indicating their critical role in initiating the breakdown of these challenging substrates. nih.gov

The initial hydroxylation is followed by sequential oxidation of the resulting alcohol to an aldehyde and then to a carboxylic acid, which can then enter the central metabolic pathway of β-oxidation. frontiersin.org

Fungal Degradation:

Fungi, including genera such as Aspergillus, Penicillium, and various yeasts, also contribute to hydrocarbon degradation in the environment. researchgate.netuomustansiriyah.edu.iq The fungus Trichoderma harzianum has been identified as a producer of this compound, highlighting the close relationship between microbial metabolism and this compound. oup.comscispace.com

Table 1: Key Microorganisms and Enzyme Systems in Branched Alkane Degradation This interactive table summarizes the primary microbial genera and their associated enzyme systems capable of degrading branched alkanes like this compound.

| Microbial Genus | Key Enzyme System | Function and Relevance | Key References |

|---|---|---|---|

| Alcanivorax | Alkane Monooxygenase (AlkB), Cytochrome P450 (CYP) | Highly efficient in degrading branched alkanes; specific genes are induced by these substrates. | nih.gov |

| Pseudomonas | Alkane Monooxygenase (AlkB) System | Model organism for medium-chain alkane degradation. | frontiersin.org |

| Rhodococcus | Multiple Alkane Monooxygenases (AlkB) | Possesses metabolic versatility for a broad range of alkanes. | ethz.ch |

| Aspergillus | General Hydrocarbon Degrading Enzymes | Fungal species known to participate in the breakdown of petroleum hydrocarbons. | researchgate.net |

| Penicillium | General Hydrocarbon Degrading Enzymes | Contributes to alkane degradation in soil and other environments. | researchgate.net |

Factors Influencing Biodegradation Rates (e.g., Microbial Population, Substrate Concentration)

The rate at which this compound is biodegraded in the environment is not constant but is controlled by a combination of physical, chemical, and biological factors.

Molecular Structure : The susceptibility of hydrocarbons to microbial degradation is heavily influenced by their structure. The generally accepted order of degradability is linear alkanes > branched alkanes > small aromatics > cyclic alkanes. uomustansiriyah.edu.iq The two methyl branches in this compound present steric hindrance, making it more recalcitrant than its linear analog, n-tridecane. researchgate.net

Microbial Population : The presence of a robust and adapted microbial community is essential. Environments with a history of hydrocarbon contamination often harbor a higher abundance of hydrocarbon-degrading microorganisms. uomustansiriyah.edu.iq The process can be enhanced through bioaugmentation (introducing known degraders) or biostimulation (adding nutrients to stimulate indigenous populations). researchgate.net

Substrate Concentration and Bioavailability : As a C13 hydrocarbon, this compound has very low water solubility. thegoodscentscompany.com This limits its bioavailability to microorganisms in aquatic systems. Microbes may produce biosurfactants to emulsify hydrocarbons and increase their surface area for degradation. researchgate.net While low concentrations limit degradation due to lack of availability, excessively high concentrations can be toxic to microbial life.

Nutrient Availability : The degradation of hydrocarbons is a growth-linked process that requires essential nutrients, primarily nitrogen and phosphorus. enviro.wiki These nutrients are often the limiting factor in natural environments, especially marine ecosystems. uomustansiriyah.edu.iq The addition of nitrogen and phosphorus can dramatically increase biodegradation rates. enviro.wiki

Temperature : Microbial metabolic activity is temperature-dependent. Biodegradation can occur over a wide range of temperatures, but rates generally decrease as temperatures fall. mdpi.com Optimal degradation rates are typically observed between 30-40°C in soil and 15-20°C in marine environments. uomustansiriyah.edu.iq

Oxygen : Aerobic degradation is the most significant and rapid pathway for the breakdown of alkanes. Oxygen acts as the terminal electron acceptor and is required by the monooxygenase and dioxygenase enzymes that initiate the attack on the hydrocarbon. enviro.wiki Its availability is often a primary rate-limiting factor.

Table 2: Factors Affecting the Biodegradation Rate of this compound This interactive table outlines the key environmental factors and their influence on the biodegradation of branched alkanes.

| Factor | Effect on Biodegradation Rate | Explanation | Key References |

|---|---|---|---|

| Molecular Structure | Inhibitory | Methyl branches cause steric hindrance, making the molecule more resistant than linear alkanes. | researchgate.netuomustansiriyah.edu.iq |

| Microbial Population | Enhancing | A specialized and abundant microbial community is required for efficient degradation. | uomustansiriyah.edu.iqresearchgate.net |

| Nutrient Levels | Enhancing | Nitrogen and phosphorus are often limiting; their addition stimulates microbial growth and activity. | uomustansiriyah.edu.iqenviro.wiki |

| Temperature | Variable | Rates increase with temperature up to an optimum (e.g., 15-40°C) and decrease at lower temperatures. | uomustansiriyah.edu.iqmdpi.com |

| Oxygen Availability | Enhancing | Aerobic degradation is significantly faster; oxygen is required for initial enzymatic attack. | enviro.wiki |

| Bioavailability | Inhibitory | Low water solubility limits access by microbes. High concentrations can be toxic. | researchgate.netthegoodscentscompany.com |

Abiotic Transformation Processes

In addition to biological degradation, this compound can be transformed in the environment through non-biological (abiotic) processes, primarily through reactions driven by light or chemical oxidants.

Photochemical Degradation in the Atmosphere

If this compound volatilizes into the atmosphere, its primary fate is degradation through photochemical reactions. The most important process is its reaction with hydroxyl radicals (•OH), which are naturally present in the troposphere and are formed by the action of sunlight.

Based on estimation models for isoalkanes in its class (C11-C13), the atmospheric half-life of this compound is predicted to be short. The reaction with •OH radicals initiates a cascade of oxidation reactions, breaking the molecule down into smaller, more oxidized compounds such as ketones, aldehydes, and eventually carbon dioxide. europa.eu

Chemical Oxidation and Other Abiotic Reactions

In aquatic or soil environments, chemical oxidation can contribute to the transformation of this compound.

Autoxidation : In the presence of oxygen, especially at elevated temperatures, branched alkanes can undergo autoxidation. researchgate.net This free-radical chain reaction preferentially attacks the tertiary hydrogen atoms—the ones located at the C-2 and C-9 positions where the methyl groups are attached—as they are weaker than the secondary hydrogens along the main chain. This would lead to the formation of hydroperoxides, which can then decompose to form a variety of oxygenated products, including ketones and alcohols. researchgate.net

Advanced Oxidation Processes (AOPs) : In engineered systems or under specific environmental conditions, strong oxidizing agents can degrade this compound. A study on the treatment of rainwater demonstrated that an isomer, 3,8-dimethylundecane, was completely removed by a process combining ozonation and UV photocatalysis (UV+O₃). mdpi.com This indicates that branched alkanes are susceptible to degradation by powerful chemical oxidants.

Table 3: Summary of Abiotic Transformation Processes for this compound This interactive table summarizes the primary non-biological degradation pathways.

| Process | Environmental Compartment | Mechanism | Outcome | Key References |

|---|---|---|---|---|

| Photochemical Degradation | Atmosphere | Reaction with hydroxyl (•OH) radicals initiated by sunlight. | Rapid degradation into smaller, oxidized volatile compounds. | europa.eu |

| Autoxidation | Liquid Phase (Water, Oil) | Slow free-radical chain reaction with oxygen, favoring attack at branched carbons. | Formation of hydroperoxides, alcohols, and ketones. | researchgate.net |

| Advanced Oxidation | Water (Treatment Systems) | Reaction with strong oxidants like ozone and hydroxyl radicals generated by UV/O₃. | Complete removal and mineralization to CO₂ and H₂O. | mdpi.com |

Analytical Methodologies for 2,9 Dimethylundecane Characterization

Advanced Chromatographic and Spectrometric Techniques

Modern analytical chemistry offers a suite of powerful tools for the analysis of volatile and semi-volatile organic compounds like 2,9-dimethylundecane. These methods are characterized by their high sensitivity, selectivity, and resolving power, enabling the detection of trace amounts of the compound.

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the separation, detection, and identification of this compound. owlstonemedical.comresearchgate.netncat.edu This method combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. ncat.edu In GC, a sample is vaporized and injected onto a chromatographic column. An inert carrier gas, such as helium, pushes the vaporized compounds through the column. ncat.edu Separation occurs based on the differential partitioning of compounds between the mobile phase (carrier gas) and a stationary phase coated on the inside of the column. ncat.edu Compounds with higher volatility and lower affinity for the stationary phase travel faster, leading to separation. ncat.edu As the separated compounds exit the column, they enter the mass spectrometer, which ionizes them, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. ncat.edunist.gov

The output, a total ion chromatogram (TIC), displays signal intensity versus retention time, with each peak ideally representing a single compound. The mass spectrum corresponding to the this compound peak provides a molecular fingerprint that is used for its definitive identification. ncat.edu GC-MS has been successfully employed to identify this compound in diverse samples, including exhaled breath, where it has been investigated as a potential biomarker for viral infections in patients with chronic obstructive pulmonary disease (COPD). owlstonemedical.com It has also been identified in plant extracts and aviation fuels. researchgate.netncat.edu

Achieving a successful separation of this compound from other components in a complex mixture requires careful optimization of the GC parameters. Key factors include the choice of capillary column and the oven temperature program. ncat.eduoup.com

Capillary Columns: The selection of the capillary column, specifically its stationary phase, is critical. The principle of "like dissolves like" governs the separation; a nonpolar compound like this compound is best resolved on a nonpolar or medium-polar stationary phase. oup.com In one study, the separation of volatile compounds from Trichoderma harzianum, including this compound, was performed using three different capillary columns with nonpolar, medium-polar, and high-polar stationary phases to achieve comprehensive profiling. oup.com For the analysis of volatile organic compounds (VOCs) in exhaled breath, a DB-5MS capillary column (60 m × 0.25 mm × 0.25 µm), which has a low-polarity phase, has been utilized. ersnet.org

Temperature Programs: Isothermal operation (maintaining a constant column temperature) is generally insufficient for complex samples containing compounds with a wide range of boiling points. ncat.edu Temperature programming, which involves increasing the column temperature over time during the analysis, is employed to achieve better separation and reduce analysis time. ncat.edulibretexts.org A typical temperature program starts at a lower temperature to resolve early-eluting, more volatile compounds and then ramps up to elute less volatile compounds like this compound more quickly. ncat.edu For instance, in a breath analysis study, the GC oven temperature was initially held at 35°C, then increased to 130°C at a rate of 2.8°C/min, followed by a ramp to 220°C at 4°C/min, and finally to 320°C at 25°C/min, where it was held for 10 minutes. ersnet.org

The table below summarizes typical GC parameters used in analyses that have identified this compound.

| Parameter | Example Specification 1 | Example Specification 2 |

| Technique | GC-MS | GC-MS |

| Column | DB-5MS (60 m x 0.25 mm, 0.25 µm film) ersnet.org | Multiple: Nonpolar, Medium-Polar, High-Polar oup.com |

| Carrier Gas | Helium (1 mL/min) ersnet.org | Not Specified |

| Oven Program | 35°C, ramp to 130°C (2.8°C/min), to 220°C (4°C/min), to 320°C (25°C/min), hold 10 min ersnet.org | Not Specified |

| Injector Temp | Not Specified | 250°C researchgate.net |

| Detector | Mass Spectrometer ersnet.org | Mass Selective Detector (MSD) oup.com |

Once a mass spectrum for a chromatographic peak is obtained, its interpretation is required for compound identification. For this compound, this is primarily accomplished by comparing its experimental mass spectrum with reference spectra contained in extensive, curated databases. oup.com The most common libraries are the NIST (National Institute of Standards and Technology), EPA (Environmental Protection Agency), and NIH (National Institutes of Health) mass spectral libraries. oup.comwjgnet.com

The mass spectrometer bombards the this compound molecule with electrons (typically at 70 eV), causing it to ionize and fragment in a reproducible pattern. ncat.eduoup.com This fragmentation pattern, which shows the relative abundance of ions at different mass-to-charge ratios, serves as a unique "fingerprint." ncat.edu A computer algorithm compares the acquired spectrum against the library entries. A high match factor or similarity score indicates a probable identification. oup.com The NIST WebBook provides a reference mass spectrum for this compound (CAS No. 17301-26-7), which can be used for this comparison. nist.gov In addition to library matching, retention indices, which are based on the retention times of the analyte relative to a series of n-alkane standards, can be used to further confirm the identity. oup.com

To improve the detection of trace levels of this compound, especially in complex matrices, GC-MS is often coupled with sample preparation and introduction techniques that concentrate the analyte before analysis. These "hyphenated" methods enhance both the resolution and sensitivity of the analysis.

Thermal desorption (TD) is a sample introduction technique used for the analysis of volatile and semi-volatile organic compounds (VOCs and SVOCs). measurlabs.com It is particularly useful for air and breath analysis. owlstonemedical.commdpi.com In TD-GC-MS, analytes are first collected and concentrated onto a sorbent-packed tube. owlstonemedical.comcopernicus.org The tube is then rapidly heated in the thermal desorber, which vaporizes the trapped compounds and sweeps them into the GC-MS system for analysis. measurlabs.com This process offers enhanced sensitivity by concentrating analytes from a large volume of gas. measurlabs.com

TD-GC-MS has been specifically used to measure this compound in exhaled breath samples from COPD patients to investigate biomarkers of viral infections. owlstonemedical.com The methodology involves patients exhaling into a collection device, with the VOCs being captured on a sorbent tube. The subsequent TD-GC-MS analysis allows for the detection of increased levels of this compound during virus-associated exacerbations. owlstonemedical.com

TD-GC-MS Analysis Parameters:

Desorption: Tubes are heated (e.g., to ~280-300°C) to release analytes. ersnet.orgmdpi.com

Cold Trap: A cryofocusing step, where the desorbed analytes are re-concentrated on a cooled trap (e.g., -10°C to 15°C), is often used to ensure sharp chromatographic peaks. ersnet.orgmdpi.com

Trap Heating: The trap is then flash-heated to inject the focused analytes into the GC column. mdpi.com

Headspace analysis involves sampling the vapor phase above a solid or liquid sample contained in a sealed vial. This is particularly useful for extracting volatile compounds like this compound from a non-volatile matrix.

Solid-Phase Dynamic Extraction (SPDE) is a modern sample preparation technique that falls under the umbrella of sorptive extraction. It utilizes a syringe needle with an internally coated stationary phase. anthias.co.uk In the headspace variant (HS-SPDE), the needle is exposed to the headspace of the sample. A dynamic process, where the headspace gas is repeatedly drawn into and expelled from the needle, allows for efficient trapping and concentration of volatile analytes onto the internal coating. anthias.co.uk Following extraction, the needle is inserted directly into the hot GC inlet, where the trapped analytes are thermally desorbed and transferred to the column for GC-MS analysis. anthias.co.uk

While a closely related technique, Headspace Solid-Phase Microextraction (HS-SPME), has been widely used for the analysis of volatile compounds in various products nih.govchromatographyonline.com, HS-SPDE offers a more exhaustive extraction. Although direct literature specifically detailing the use of HS-SPDE/GC-MS for this compound was not prominent, the principles of the technique make it highly suitable for such an analysis, offering a solvent-free, sensitive, and efficient method for its characterization in complex samples.

Sample Preparation and Extraction Methods for Diverse Matrices (e.g., Breath, Fungal Cultures, Soil, Water)

The choice of sample preparation and extraction method is critical and depends on the matrix in which this compound is being analyzed.

Breath: Analysis of volatile organic compounds (VOCs) in exhaled breath is a non-invasive approach for disease diagnosis and monitoring. For breath analysis, pre-concentration of compounds is a key step. nih.gov Solid-phase microextraction (SPME) is a widely used technique for this purpose, employing a fiber coated with a sorbent material to extract and concentrate VOCs from the headspace of a sample. nih.gov However, SPME can have limitations regarding the extraction of certain types of compounds. nih.gov Sorbent trap devices have become more common for pre-concentrating breath samples, offering a broader range of compound capture. nih.gov In studies involving breath analysis for respiratory infections, exhaled breath is collected onto thermal desorption tubes, which are then analyzed by gas chromatography-mass spectrometry (GC-MS). atsjournals.org

Fungal Cultures: To analyze volatile metabolites from fungal cultures, various extraction methods are employed. These include solvent extraction with organic solvents like ethyl acetate (B1210297), solid-phase extraction (SPE), and various headspace techniques such as dynamic headspace (purge and trap) and SPME. oup.com A common procedure involves growing the fungus in a liquid medium, followed by extraction of the culture, including both the liquid and the fungal mycelia, with a solvent like ethyl acetate. oup.comjapsonline.comnarraj.org The mixture is then processed to separate the organic phase, which is concentrated before GC-MS analysis. oup.com

Soil: The extraction of organic compounds from soil samples often involves initial preparation steps such as drying, grinding, and sieving. scielo.braimspress.com Solvent extraction is a common method, where the soil is mixed with an organic solvent or a mixture of solvents. aimspress.com For instance, a mixture of hexane (B92381) and ethyl acetate can be used with ultrasonic extraction to isolate compounds. aimspress.com Another approach involves extraction with potassium hydroxide (B78521) (KOH) under a nitrogen atmosphere. scielo.br The resulting extract is then typically filtered and concentrated prior to analysis. aimspress.com

Water: For aqueous samples, a pre-concentration step is usually necessary to enrich the organic compounds before analysis. oup.com Solid-phase extraction (SPE) is a widely used technique where water samples are passed through a cartridge containing a solid adsorbent that retains the organic compounds. oup.com The compounds are then eluted with a suitable solvent, such as dichloromethane. oup.com Another method for aqueous samples is liquid-liquid extraction, where an organic solvent like pentane (B18724) is used to extract the compounds from the water. greenpeace.to

Chemometric and Data Analysis Approaches in VOC Profiling

Following instrumental analysis, the large datasets generated require sophisticated data analysis techniques to identify meaningful patterns and quantify specific compounds.

Multivariate Statistical Analysis for Pattern Recognition and Biomarker Discovery

Multivariate statistical methods are essential for analyzing the complex VOC profiles obtained from biological and environmental samples. frontiersin.org Techniques such as Principal Component Analysis (PCA) and Projection to Latent Structures (PLS) are employed to reduce the dimensionality of the data and identify patterns that can differentiate between sample groups. frontiersin.orgresearchgate.net These unsupervised and supervised approaches help in the discovery of potential biomarkers. frontiersin.org For instance, in studies of respiratory diseases, pattern recognition analyses are performed on GC-MS spectral data to identify compounds that are significantly altered between healthy individuals and patients. atsjournals.org In a study on chronic obstructive pulmonary disease (COPD), analysis of breath profiles identified this compound as one of ten compounds that were significantly altered during exacerbations. atsjournals.orgatsjournals.org Similarly, in asthma research, multivariate methods like PCA and Partial Least Squares Discriminant Analysis (PLS-DA) have been used to identify VOCs that can distinguish between asthmatic and non-asthmatic individuals. wjgnet.com

Quantitative Analysis of Environmental and Biological Samples

Quantitative analysis aims to determine the exact concentration of this compound in a sample. This is often achieved using GC-MS, which can provide both identification and quantification of volatile compounds. mdpi.com In a study of fungal metabolites, the relative abundance of 2,5-dimethylundecane (B103357) (an isomer of this compound) in the secretome of Candida glabrata was quantified as 1.01 ± 0.19%. mdpi.com In the context of petroleum hydrocarbon analysis, GC-MS is used to identify and quantify various hydrocarbons, including branched alkanes like this compound, in crude oil samples. nih.gov The concentration of this compound has been measured in the exhaled breath of patients with COPD, where it was found to be significantly increased during virus-associated exacerbations. atsjournals.orgowlstonemedical.com

Computational Approaches for Predictive Modeling

Computational methods play a significant role in predicting the physicochemical properties and environmental fate of chemical compounds like this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models are mathematical equations that relate the chemical structure of a compound to its physical, chemical, or biological properties. scirp.orgresearchgate.net These models are developed using statistical methods to correlate calculated molecular descriptors with experimentally determined properties. researchgate.net For alkanes, QSPR models have been used to predict properties such as boiling points and gas chromatographic retention indices. researchgate.net The development of these models often involves calculating various molecular descriptors that capture different aspects of the molecular structure. scirp.org

Synthetic Chemistry and Derivatization of 2,9 Dimethylundecane

Targeted Synthesis Methodologies for 2,9-Dimethylundecane

The construction of the this compound carbon skeleton can be approached through several modern and classical synthetic strategies. These methods range from catalytic carbon-carbon bond-forming reactions to multi-step classical organic syntheses.

Olefin metathesis has emerged as a powerful and selective methodology for the synthesis of long-chain branched alkanes. chemrxiv.org It offers a route to molecularly defined products, which contrasts with conventional methods like α-olefin oligomerization that typically yield broad distributions of structures. chemrxiv.org The general strategy involves the self-metathesis of branched terminal olefins, followed by hydrogenation of the resulting internal olefin to produce the target saturated hydrocarbon. chemrxiv.org

A specific example of a cross-metathesis reaction that can produce this compound is butenolysis. The butenolysis of long-chain alkenones, which can be derived from certain species of microalgae, has been shown to yield a mixture of jet fuel-range hydrocarbons. mdpi.com In one reported process, the butenolysis of specific alkenones produced a product mixture containing this compound (reported as 2,9-undecane, likely a typo), 2-heptadecene, and 8-decen-2-one. mdpi.com This transformation utilizes a catalyst to break and reform carbon-carbon double bonds, effectively "cutting" the long alkenone chain with butene.

| Reaction Type | Starting Materials | Key Products | Catalyst Type | Reference |

| Self-Metathesis & Hydrogenation | Branched terminal olefins | Molecularly defined branched alkanes | Mo, W, or Ru-based alkylidenes | chemrxiv.org |

| Butenolysis | Long-chain alkenones, 2-Butene | This compound, 2-Heptadecene | Metathesis catalysts | mdpi.com |

Beyond metathesis, other hydrocarbon synthesis routes can be envisioned or have been applied to analogous branched alkanes.

Grignard Reagent Approach: This classical method is a cornerstone for forming carbon-carbon bonds with high precision. benchchem.com A potential synthesis for this compound could involve the reaction of two equivalents of a Grignard reagent, such as isobutylmagnesium bromide, with a suitable di-electrophile, or a multi-step approach starting from smaller fragments. For the analogous 2,6-dimethyldecane, a Grignard reaction is followed by acid-catalyzed dehydration and subsequent catalytic hydrogenation to yield the final alkane. benchchem.com

Alkylation of Alkenes/Alkanes: The alkylation of isobutane (B21531) with butenes is a complex process used in petroleum refining to produce alkylate, a high-octane gasoline component. semanticscholar.org While not highly selective for a single product, this process generates a variety of trimethylpentanes and dimethylhexanes, and more complex pathways can lead to larger alkanes like dimethylundecanes. semanticscholar.org The mechanism involves carbocation intermediates facilitated by strong acid catalysts.

Fischer-Tropsch (F-T) Synthesis: This industrial process converts synthesis gas (a mixture of carbon monoxide and hydrogen) into a broad range of hydrocarbons. ncat.edu The F-T process can generate both straight-chain and branched paraffins, including various isomers of dimethylundecane, although it does not offer selectivity for a specific isomer like this compound. ncat.edu

Elucidation of Reaction Mechanisms and Catalysis

The efficacy of the synthetic methods described above is underpinned by specific catalytic cycles and reaction mechanisms.

Olefin Metathesis: This reaction is catalyzed by transition metal alkylidene complexes, typically involving molybdenum, tungsten, or ruthenium. chemrxiv.orggoogle.com The generally accepted Chauvin mechanism proceeds through a series of [2+2] cycloadditions and cycloreversions. The metal alkylidene reacts with a substrate olefin to form a metallacyclobutane intermediate. This intermediate then fragments in a productive manner to release a new olefin and form a new metal alkylidene, which continues the catalytic cycle. For butenolysis, this is a cross-metathesis reaction where the catalyst exchanges alkylidene fragments between the alkenone substrate and 2-butene.

Alkane Metathesis: A related but distinct reaction transforms alkanes into their lower and higher homologues. researchgate.net The mechanism is proposed to involve C-H bond activation to form a metal-alkyl, which then eliminates hydrogen to form an olefin and a metal-hydride. The in situ-generated olefin can then undergo olefin metathesis on a metallocarbene catalyst formed in parallel. researchgate.net The catalysts are often tantalum or tungsten hydrides supported on silica. google.comresearchgate.net

Grignard Synthesis Pathway: The mechanism for a multi-step synthesis of a branched alkane via a Grignard reagent involves initial nucleophilic addition of the organomagnesium compound to a carbonyl group (e.g., in an ester or ketone). benchchem.com This is followed by hydrolysis to produce an alcohol. The alcohol then undergoes acid-catalyzed dehydration, typically via an E1 elimination mechanism, to form an alkene. benchchem.com The final step is the catalytic hydrogenation of the C=C double bond over a metal catalyst like Palladium-on-carbon (Pd/C) to yield the saturated alkane. benchchem.com

Synthesis of Isomers and Analogues

The synthesis of specific isomers or functionalized analogues of this compound requires precise control over regiochemistry, stereochemistry, and reactivity.

This compound possesses two stereocenters at the C2 and C9 positions. This means it can exist as three stereoisomers: (2R,9R)-2,9-dimethylundecane, (2S,9S)-2,9-dimethylundecane, and the meso compound, (2R,9S)-2,9-dimethylundecane. A non-stereoselective synthesis will produce a mixture of these isomers.

Achieving stereocontrol in alkane synthesis is a significant challenge. Strategies often rely on using starting materials from the "chiral pool" or employing asymmetric catalytic methods. While specific literature on the stereoselective synthesis of this compound is scarce, approaches used for similar complex acyclic molecules are relevant. For example, the synthesis of the fumonisin backbone, which includes a (3S,5S,6R,7R)-3,7-dimethylundecane-1,5,6-triol fragment, utilized a researchgate.netbenchchem.com-Wittig rearrangement and Sharpless asymmetric epoxidation to establish the required stereocenters. up.ac.zaup.ac.za Similarly, the synthesis of the insect pheromone (6R,12R)-6,12-dimethylpentadecan-2-one was achieved using (R)-4-methyl-δ-valerolactone as a chiral building block, demonstrating a "chiron approach". researchgate.net Such strategies, which build the chiral carbon skeleton from enantiomerically pure precursors, represent a viable, albeit lengthy, pathway to specific stereoisomers of this compound.

The direct functionalization of alkanes is notoriously difficult due to the inertness of C-H bonds. However, advanced catalytic systems are being developed to address this. One such strategy is alkyl group cross-metathesis (AGCM), which can create new C-C bonds by swapping alkyl groups between different molecules. mit.edu This tandem catalysis approach uses one catalyst (e.g., an iridium pincer complex) for alkane dehydrogenation to form an olefin, a second catalyst (e.g., a W or Mo MAP complex) for olefin metathesis, and the first catalyst again for the final hydrogenation step. mit.edu This allows for the one-pot synthesis of n-alkyl arenes from an alkane and ethylbenzene, demonstrating a powerful method for functionalizing an alkane backbone. mit.edu While not demonstrated specifically for this compound, this method could theoretically be applied to introduce functionality or create analogues.

Another approach involves the synthesis of precursors that already contain functional groups. For instance, the alkylation of 2-methylfuran (B129897) with mesityl oxide, followed by hydrodeoxygenation, has been used to produce C9-C16 branched alkanes for diesel fuel applications. researchgate.net This method constructs a functionalized intermediate which is then reduced to the final alkane.

Research Gaps and Future Directions in 2,9 Dimethylundecane Studies

In-depth Mechanistic Understanding of Environmental and Biological Degradation

The fate of 2,9-dimethylundecane in the environment and within biological systems is another area with significant knowledge gaps. Branched alkanes are generally more resistant to microbial degradation than their linear counterparts due to steric hindrance, which can impede enzymatic action.

Microbial degradation of alkanes is often initiated by monooxygenases that hydroxylate the terminal or subterminal carbon. The resulting alcohol is then oxidized to a fatty acid and subsequently catabolized via β-oxidation. However, the methyl branches in this compound pose a challenge to this pathway. While some bacteria, such as certain species of Mycobacterium and Dietzia, are known to degrade branched alkanes, the specific enzymatic machinery and metabolic pathways required to break down a molecule with this particular branching pattern have not been elucidated. Information on the abiotic degradation of this compound, for instance through photo-oxidation, is also scarce.

Future research directions include:

Isolation and Characterization of Degrading Microorganisms: Screening for and isolating bacteria and fungi from environments contaminated with branched alkanes could identify organisms capable of degrading this compound.

Metabolic Pathway Elucidation: Once degrading organisms are identified, metabolomic and proteomic studies can help to uncover the specific metabolic intermediates and enzymes involved in the breakdown of this compound.

Enzymatic Studies: In-depth characterization of the enzymes that initiate the attack on this compound, such as specific hydroxylases, is needed to understand the mechanism of degradation at a molecular level.

Development of Highly Sensitive and Selective Analytical Tools for Trace Detection

The detection and quantification of this compound, especially at trace levels in complex environmental or biological matrices, present a significant analytical challenge. The current standard method for analyzing insect cuticular hydrocarbons is gas chromatography-mass spectrometry (GC-MS). While effective, GC-MS can have limitations in sensitivity and may struggle to resolve isomeric and isobaric compounds in complex mixtures.

The development of more advanced analytical techniques is necessary for a deeper understanding of the ecological and physiological roles of this compound. For instance, its function as a semiochemical may depend on very low concentrations, requiring highly sensitive detection methods.

Future research should aim to develop:

Multi-dimensional Chromatography: Techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry can provide superior separation of complex hydrocarbon mixtures, allowing for more accurate identification and quantification of this compound.

Novel Ionization and Mass Spectrometry Techniques: Methods such as silver-assisted laser desorption/ionization mass spectrometry (Ag-LDI-MS) and direct analysis in real-time time-of-flight mass spectrometry (DART-TOF-MS) show promise for the analysis of a broader range of hydrocarbons with minimal sample preparation and destruction.

Selective Sorbents and Extraction Methods: The development of materials and methods for the selective extraction and pre-concentration of branched alkanes from complex samples would significantly improve the limits of detection for trace analysis.

Advanced Predictive Models for Integrated Environmental and Biological Fate

Predictive models are essential tools for assessing the environmental risk and biological impact of chemical compounds. Currently, there are no specific models for predicting the environmental and biological fate of this compound. While Quantitative Structure-Activity Relationship (QSAR) models exist for general classes of petroleum hydrocarbons, their applicability to a specific, multi-branched alkane is uncertain and requires validation.

An integrated model that considers the interplay between environmental transport, abiotic degradation, and microbial biodegradation, as well as uptake, metabolism, and potential bioaccumulation in organisms, is needed for a holistic assessment of this compound's fate.

Key areas for future research include:

Development of Specific QSAR/QSPR Models: Creating and validating Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models specifically for branched and multi-branched alkanes to predict properties like biodegradability, toxicity, and bioaccumulation potential.

Multimedia Environmental Fate Modeling: Constructing models that simulate the partitioning of this compound between air, water, soil, and sediment, and its transport within and between these compartments.

Physiologically Based Pharmacokinetic (PBPK) Modeling: Developing PBPK models to predict the absorption, distribution, metabolism, and excretion of this compound in various organisms, which would be crucial for understanding its biological effects and potential for bioaccumulation.

Exploration of Novel Applications and Bioprocesses Involving this compound

The potential applications of this compound are largely unexplored. While other branched alkanes are used in industrial applications such as fuels, lubricants, and solvents, the specific properties and potential uses of this compound have not been systematically investigated. evitachem.com

Furthermore, the ability of certain microorganisms to produce or degrade this compound opens up possibilities for novel biotechnological processes. The metabolic engineering of microorganisms for the production of specific branched alkanes is an emerging field with potential for creating "drop-in" biofuels and specialty chemicals. nih.gov

Future research should explore:

Physicochemical Property Characterization: A thorough investigation of the physical and chemical properties of this compound is needed to identify potential industrial applications.

Biotechnological Production: Engineering microbial cell factories, such as E. coli or yeast, to produce this compound through the introduction and optimization of biosynthetic pathways. This could lead to a renewable source of this specialty chemical.

Bioremediation and Biotransformation: Harnessing the metabolic capabilities of microorganisms that can degrade this compound for bioremediation of environments contaminated with branched alkanes. Additionally, these microbes could be used in biotransformation processes to produce valuable chemicals from a this compound feedstock.

Semiochemical Applications: Given its presence in insect cuticular hydrocarbons, further investigation into the role of this compound as a pheromone or kairomone could lead to the development of novel pest management strategies.

Q & A

Basic: What physicochemical properties of 2,9-Dimethylundecane are critical for experimental design?

Answer:

Key properties include boiling point, density, and isomer-specific stability. For branched alkanes like dimethylundecanes, boiling points typically range between 220–250°C, with density values near 0.76–0.78 g/cm³ (based on analogous isomers such as 4,7-dimethylundecane) . These properties inform solvent selection, distillation protocols, and storage conditions. For precise measurements, differential scanning calorimetry (DSC) and gas chromatography (GC) under standardized temperature gradients are recommended.

Basic: What synthetic routes are documented for branched alkanes like this compound?

Answer:

Synthesis often involves alkylation of cyclopentane derivatives or catalytic hydrogenation of unsaturated precursors. For example, Plate et al. (1956) demonstrated cyclopentane-based alkylation to produce 5,5-dimethylundecane, a method adaptable to 2,9-isomers by modifying substituent positions . Advanced routes may employ Grignard reagents or Ziegler-Natta catalysts for stereochemical control.

Advanced: How can researchers resolve contradictions in physicochemical data among dimethylundecane isomers?

Answer:

Discrepancies in properties (e.g., boiling points varying by 10–15°C between isomers) arise from structural branching and purity levels. To address this:

- Use computational chemistry (e.g., quantum molecular descriptors) to model isomer-specific behavior .

- Validate experimental data via cross-laboratory reproducibility studies under controlled conditions (e.g., ASTM standards).

- Reference high-purity standards (≥99%) from authoritative databases like NIST Chemistry WebBook .

Advanced: What analytical techniques optimize quantification of this compound in biological matrices?

Answer:

Gas chromatography-mass spectrometry (GC-MS) is optimal. Calibrate using reference compounds (e.g., 2-Methyldodecane) with similar retention indices . For ecological studies, solid-phase microextraction (SPME) paired with GC-MS effectively isolates dimethylundecanes from soil or biological samples, as demonstrated in rhizosphere exudate analyses .

Advanced: How to design ecological studies on dimethylundecanes’ signaling roles in animal behavior?

Answer:

- Fieldwork: Use odor-profile replication (e.g., artificial dung mixtures with synthetic 2,6-dimethylundecane to mimic oestrous signals in rhinos) .

- Controlled Experiments: Pair gas chromatography with behavioral assays (e.g., ant chemotaxis tests for cuticular hydrocarbons like 3,6-dimethylundecane) .

- Statistical Validation: Apply discriminant function analysis to correlate hydrocarbon profiles with behavioral responses .

Methodological: What safety protocols apply to dimethylundecanes in laboratory settings?

Answer:

- Exposure Limits: Adhere to group guidance values for C9–C15 aliphatics (e.g., 600 mg/m³ per German TRGS 900) .

- Handling: Use inert atmospheres (N₂/Ar) to prevent oxidation and store away from strong acids/oxidizers .

- Decomposition Risks: Monitor for toxic fumes under high-temperature conditions (e.g., GC-MS ion sources) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.